Product packaging for 3-amino-4-fluoro-N-methylbenzamide(Cat. No.:CAS No. 639858-50-7)

3-amino-4-fluoro-N-methylbenzamide

Cat. No.: B1294028
CAS No.: 639858-50-7
M. Wt: 168.17 g/mol
InChI Key: QHANKIGJOCDPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-4-fluoro-N-methylbenzamide (CAS 639858-50-7), with the molecular formula C 8 H 9 FN 2 O and a molecular weight of 168.17 g/mol, is a high-value chemical intermediate in pharmaceutical research and development . This compound is critically recognized as a key building block in the synthesis of Enzalutamide (MDV3100), a second-generation antiandrogen medication used in the treatment of castration-resistant prostate cancer (CRPC) . The synthetic route for this intermediate, as detailed in patent literature, constitutes a cleaner production technology. This method utilizes 2-fluoro-4-nitrotoluene as a starting material, followed by oxidation, and features a high-yielding Pd/C catalytic hydrogenation step, achieving a total yield of up to 68.2% with excellent purity exceeding 98% . This efficient and practical synthesis makes it a reliable and suitable choice for large-scale production. Researchers will find this compound essential for projects involving the development of novel androgen receptor antagonists. Its structural features, including the aromatic amino group and the N-methylbenzamide moiety, make it a versatile scaffold for further chemical modification. This compound is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O B1294028 3-amino-4-fluoro-N-methylbenzamide CAS No. 639858-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHANKIGJOCDPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649432
Record name 3-Amino-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639858-50-7
Record name 3-Amino-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-Amino-4-fluoro-N-methylbenzamide

The established synthesis of this compound is not a singular, direct reaction but rather a multi-step sequence. This approach ensures high purity and yield by addressing the specific reactivity of the intermediates. A common and logical pathway involves the initial synthesis of a key precursor, 4-fluoro-3-nitrobenzamide, followed by the reduction of the nitro group.

Multi-step Synthesis Approaches

A prevalent and well-documented strategy for analogous compounds, which can be applied here, follows a three-step sequence starting from a suitable fluoronitrobenzoic acid derivative. google.comresearchgate.net

Amide Formation: The synthesis typically begins with 4-fluoro-3-nitrobenzoic acid. This starting material undergoes an amidation reaction with methylamine to form 4-fluoro-3-nitro-N-methylbenzamide. To facilitate this reaction, the carboxylic acid is often first converted to a more reactive intermediate, such as an acyl chloride. This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with methylamine (either as a gas or in solution) to yield the N-methylated amide.

Nitro Group Reduction: The second crucial step is the selective reduction of the nitro group on the 4-fluoro-3-nitro-N-methylbenzamide intermediate. This transformation yields the final product, this compound. Catalytic hydrogenation is the preferred method for this step due to its high efficiency and clean reaction profile. google.comresearchgate.net

This multi-step approach allows for precise control over the introduction of each functional group, preventing unwanted side reactions and ensuring the correct isomeric product.

Key Starting Materials and Reagents

The success of the synthesis hinges on the appropriate selection of starting materials and reagents at each stage. The primary starting material is typically a benzoic acid derivative where the fluoro and a precursor to the amino group (the nitro group) are already in place.

Reaction Step Starting Material Key Reagents Purpose of Reagents
Amide Formation 4-Fluoro-3-nitrobenzoic acidThionyl chloride (SOCl₂) or Oxalyl chlorideTo activate the carboxylic acid by converting it to an acyl chloride.
Methylamine (CH₃NH₂)To form the N-methylamide bond.
A non-nucleophilic base (e.g., Triethylamine)To scavenge the HCl produced during the acylation reaction.
Nitro Reduction 4-Fluoro-3-nitro-N-methylbenzamideHydrogen gas (H₂)The reducing agent.
Palladium on carbon (Pd/C)The catalyst to facilitate the hydrogenation.
Solvent (e.g., Ethanol, Ethyl Acetate)To dissolve the substrate and facilitate the reaction.

Alternatively, one could start with 3-amino-4-fluorobenzoic acid, which serves as a versatile building block for various chemical syntheses due to its functional groups. innospk.comnih.gov In this case, the synthesis would be a direct amidation step, though protecting the amino group might be necessary depending on the chosen coupling method to avoid self-polymerization or side reactions.

Role of Specific Reaction Conditions and Catalysts

Reaction conditions and catalysts are critical for maximizing yield, purity, and reaction rate.

In the amidation step , the reaction is often performed in an inert aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane. The initial acid activation with thionyl chloride may be performed at room temperature or with gentle heating (e.g., 60-85°C). google.comnih.gov The subsequent reaction with methylamine is typically carried out at a reduced temperature (e.g., -5 to 0°C) to control the exothermic nature of the reaction.

For the nitro group reduction , catalytic hydrogenation stands out as the most effective method. google.com

Catalyst: The most commonly used catalyst is 10% Palladium on carbon (Pd/C). google.com Palladium is highly effective in activating molecular hydrogen and facilitating the reduction of the nitro group without affecting other functional groups like the fluorine atom or the amide bond.

Reaction Conditions: The reaction is typically run at room temperature in a solvent such as ethanol, ethyl acetate, or methanol. google.com Hydrogen pressure can range from atmospheric pressure to higher pressures (e.g., 10-20 atm) in a specialized hydrogenation apparatus to increase the reaction rate. The yield for this step is often very high, frequently exceeding 98%. google.comgoogle.com The catalyst can be easily removed by filtration upon reaction completion, simplifying the workup process.

Exploration of Novel Synthetic Protocols

While the established routes are reliable, research continues into developing more efficient, cost-effective, and environmentally friendly synthetic methods. These novel protocols often align with the principles of green chemistry.

Green Chemistry Approaches in Benzamide (B126) Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of benzamide synthesis, several strategies are being explored.

Direct Amidation: One major focus is on the direct coupling of carboxylic acids and amines, bypassing the need for conversion to harsh intermediates like acyl chlorides. researchgate.net This eliminates the use of hazardous reagents like thionyl chloride and the production of corrosive HCl gas. This can be achieved using catalytic amounts of Lewis acids, such as titanium(IV) fluoride (TiF₄), which can activate the carboxylic acid directly. researchgate.net

Safer Solvents: There is a move away from halogenated solvents like dichloromethane towards greener alternatives. Research has explored the use of solvents like 4-formylomorpholine (4FM) or even aqueous binary solvent systems, which can be more environmentally friendly.

Flow Chemistry: Multi-step syntheses can be adapted to continuous-flow processes. syrris.jp This technique uses packed-bed reactors with immobilized reagents and catalysts, offering better temperature control, enhanced safety (especially for highly exothermic or hazardous reactions), and reduced waste generation compared to traditional batch processing. rsc.org

Green Approach Traditional Method Advantage
Direct Catalytic Amidation Acyl Chloride FormationAvoids hazardous reagents (SOCl₂), reduces corrosive byproducts (HCl), improves atom economy.
Use of Greener Solvents Halogenated Solvents (DCM, Chloroform)Reduces environmental impact and improves operational safety.
Catalytic Hydrogenation Stoichiometric Metal Reduction (e.g., Fe/HCl)High atom economy, avoids large amounts of metallic waste, catalyst is recyclable.
Continuous Flow Synthesis Batch ProcessingEnhanced safety, better process control, reduced waste, higher throughput.

Catalytic Hydrogenation Techniques

The reduction of the nitro group is a key step where green principles are readily applied. Catalytic hydrogenation using a heterogeneous catalyst like Pd/C is a prime example of a green chemical process. google.com

This method is highly atom-economical, with the only byproduct theoretically being water. It replaces older, less environmentally friendly methods that often employed stoichiometric amounts of reducing metals, such as iron, tin, or zinc in acidic media. researchgate.net These classical methods generate significant amounts of metallic waste sludge, which is difficult and costly to dispose of.

The high efficiency and selectivity of Pd/C catalysis, coupled with the mild reaction conditions (room temperature) and the ability to recycle the catalyst, make it the superior choice for industrial-scale production. google.comgoogle.com This clean and efficient technology is central to the modern synthesis of this compound and related compounds. researchgate.net

Phase Transfer Catalysis in Intermediate Preparation

Phase transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates the reaction between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). This technique can enhance reaction rates, improve yields, and allow for milder reaction conditions, often eliminating the need for expensive or hazardous solvents. crdeepjournal.org

In the context of synthesizing benzamide derivatives, PTC is particularly useful for the preparation of key intermediates. For instance, in the synthesis of a positional isomer, 4-amino-2-fluoro-N-methylbenzamide, a phase transfer catalyst is employed for the efficient oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. researchgate.netgoogle.com This reaction utilizes potassium permanganate (B83412) as the oxidant. The phase transfer catalyst, such as a quaternary ammonium salt, transports the permanganate anion from the aqueous phase to the organic phase, where it can react with the nitrotoluene substrate. crdeepjournal.orgresearchgate.net This method avoids the use of toxic heavy metal oxidants like chromium trioxide. researchgate.net The resulting carboxylic acid is a crucial precursor that subsequently undergoes chlorination and amination to form the N-methyl-2-fluoro-4-nitrobenzamide intermediate. researchgate.net This nitro-intermediate is then reduced to the final amino-benzamide product. researchgate.netgoogle.com The application of PTC in this initial oxidation step is a key feature of a cleaner and more efficient synthetic route. google.com

Table 1: Application of Phase Transfer Catalysis in Benzamide Intermediate Synthesis

Reaction Step Reactant Reagent Catalyst Type Benefit of PTC

Derivatization Strategies and Analogue Synthesis

The core structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for generating diverse analogues. These derivatization strategies are crucial for exploring structure-activity relationships (SAR), developing imaging agents, and creating more complex molecular architectures.

Introduction of Varied Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance efficacy and selectivity. The benzamide scaffold is frequently modified to probe these relationships. nih.govmdpi.com By systematically altering substituents on the aromatic ring or the amide nitrogen, researchers can identify key molecular features responsible for biological activity.

For example, studies on other benzamide series have demonstrated the impact of various substituents. In one study, a series of 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamides and their piperidinyl analogues were synthesized to evaluate their potential as antiprion agents. nih.gov The introduction of different groups on the benzamide core allowed for the exploration of how size, electronics, and hydrogen bonding potential affect the binding affinity for the prion protein PrP(C) and the inhibition of its pathogenic conversion. nih.gov Similarly, new 4-methylbenzamide (B193301) derivatives containing substituted purines were synthesized to act as protein kinase inhibitors, demonstrating that modifications linked to the benzamide core can target specific enzymatic functions. nih.gov The amino group on this compound provides a convenient handle for introducing a wide array of substituents through acylation, alkylation, or condensation reactions to build diverse libraries for SAR screening. nih.gov

Table 2: Examples of Benzamide Derivatization for SAR Studies

Core Scaffold Modification Strategy Target Application Key Finding
5-acetamido-N-butyl-benzamide Introduction of varied 2-substituents and pyrrolidinyl/piperidinyl groups. nih.gov Antiprion Agents Benzamide derivatives were identified as attractive lead compounds for prion disease therapeutics. nih.gov
4-methylbenzamide Attachment of 2,6-substituted purines. nih.gov Protein Kinase Inhibitors The N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone with purine substituents showed potential as kinase inhibitors. nih.gov

Synthesis of Radioligands for Advanced Imaging Techniques

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. Benzamide derivatives are often developed as PET radioligands for imaging various receptors and enzymes in the brain. nih.govnih.gov The synthesis of these radioligands involves the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F), into the molecule.

The synthesis of a ¹⁸F-labeled benzamide typically involves a late-stage fluorination reaction. One common strategy is the nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium, or iodonium salt) with [¹⁸F]fluoride. nih.gov For instance, the PET radioligand [¹⁸F]FIMX, a complex benzamide derivative for imaging metabotropic glutamate receptor 1 (mGluR1), was prepared from an N-Boc-protected diaryliodonium salt precursor. nih.gov Other approaches involve the [¹⁸F]fluoroalkylation of a phenol precursor to introduce a fluoroalkoxy group onto the benzamide scaffold. nih.govacs.org A more recent development is the copper-mediated ¹⁸F-fluorination of organoborane precursors (e.g., boronic acid pinacol esters), which has been successfully automated for the one-step synthesis of radioligands like [¹⁸F]FITM. rsc.org Given its structure, this compound could potentially be labeled by isotopic exchange or, more practically, a precursor could be designed for direct radiofluorination to enable its use in PET imaging studies.

Table 3: Strategies for Benzamide Radioligand Synthesis

Radioligand Example Precursor Type Radiosynthesis Method Target
[¹⁸F]FIMX N-Boc-protected diaryliodonium salt Nucleophilic substitution with [¹⁸F]fluoride. nih.gov mGluR1
[¹⁸F]7 Phenol precursor [¹⁸F]fluoroalkylation. nih.govacs.org mGluR1
[¹⁸F]FITM Boronic acid pinacol ester (Bpin) Copper-mediated ¹⁸F-fluorodeboronation. rsc.org mGluR1

Formation of Complex Polycyclic Benzamide Derivatives

The structure of this compound contains functionalities that can be utilized to construct more complex, rigid polycyclic systems. The formation of such derivatives can significantly alter the pharmacological properties of the parent molecule by constraining its conformation and introducing new interaction points.

One strategy involves the condensation of an ortho-phenylenediamine moiety with carboxylic acids or their derivatives to form benzimidazoles. While this compound is not a diamine itself, its amino group could be a starting point for the construction of a second amino group on the adjacent carbon, or it could participate in reactions that lead to cyclization. For example, polycyclic benzimidazole derivatives, which are important in materials science and as pigments, can be prepared through the condensation of arylene diamines with carboxylic acid anhydrides. bgsu.edu This type of cyclization reaction, often performed under solvent-free "green" conditions, can lead to the formation of rigid, planar ring systems. bgsu.edu By designing appropriate reaction partners, the amino and amide groups of this compound or its derivatives could potentially be incorporated into novel heterocyclic ring systems, leading to the formation of complex polycyclic benzamide structures.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes are sensitive to the electronic environment and spatial orientation of the molecule's constituent atoms.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups within 3-amino-4-fluoro-N-methylbenzamide. The position, shape, and intensity of absorption bands reveal details about bond vibrations and molecular structure. For instance, studies on similar molecules like N-methyl benzamide (B126) and substituted aminobenzoic acids demonstrate that both intramolecular and intermolecular hydrogen bonding significantly influences the vibrational frequencies. researchgate.netnih.govresearchgate.net

In this compound, the amino (-NH₂) group, the amide N-H group, and the carbonyl (C=O) group can participate in hydrogen bonding, affecting their characteristic vibrational frequencies. The solvent environment can also cause shifts in these frequencies, particularly for the carbonyl stretching vibration, providing insight into solute-solvent interactions. researchgate.net Conformational analysis of related amides often reveals the presence of different rotamers (conformational isomers), which can be identified by distinct vibrational signatures. researchgate.net

A table of expected characteristic FTIR absorption bands for this compound, based on data from analogous compounds, is provided below. researchgate.netresearchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretching (Amine)-NH₂3450 - 3250Two bands (asymmetric and symmetric) are expected.
N-H Stretching (Amide)-NH-3350 - 3180Position is sensitive to hydrogen bonding.
C-H Stretching (Aromatic)Ar-H3100 - 3000Typically weak to medium intensity.
C-H Stretching (Aliphatic)-CH₃2980 - 2870Asymmetric and symmetric stretches.
Amide I (C=O Stretch)-C=O1680 - 1630Strong absorption, sensitive to electronic and steric effects.
Amide II (N-H Bend)-NH-1570 - 1515Coupled with C-N stretching.
C=C Stretching (Aromatic)Ar C=C1625 - 1440Multiple bands expected.
C-N StretchingAr-N, C-N1350 - 1250
C-F StretchingAr-F1270 - 1100Strong absorption, characteristic of the fluoro-substituent.

This table is interactive. Click on the headers to sort the data.

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly effective for studying low-wavenumber vibrations. core.ac.uk This technique is less susceptible to interference from water, making it suitable for a wider range of sample conditions. For aromatic compounds like this compound, FT-Raman is useful for characterizing the skeletal vibrations of the benzene (B151609) ring and the vibrations of substituents relative to the ring. researchgate.net

Key FT-Raman bands anticipated for this compound include:

Ring Breathing Modes: Characteristic vibrations of the entire benzene ring.

C-C-C Deformations: In-plane and out-of-plane bending of the aromatic ring.

Substituent-Sensitive Modes: Vibrations involving the C-NH₂, C-F, and C-C(O)N bonds that are indicative of their interaction with the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular structure. ebi.ac.uk

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the amine protons, the amide proton, and the methyl protons.

The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative. The three protons on the benzene ring will exhibit a complex splitting pattern due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. Based on data from similar fluorinated and aminated benzamides, the proton ortho to the fluorine atom is expected to show a doublet of doublets. rsc.orgrsc.orgresearchgate.net The amide proton signal (N-H) would likely appear as a broad singlet or a quartet if coupling to the methyl protons is resolved, while the amine (NH₂) protons typically appear as a broad singlet. The N-methyl group (-CH₃) is expected to be a doublet, coupling with the adjacent amide proton.

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Amide N-H7.9 - 8.5br q or br sChemical shift and multiplicity are solvent and concentration dependent.
Aromatic H6.5 - 7.7mComplex multiplet region due to H-H and H-F coupling.
Amine NH₂4.0 - 5.5br sBroad signal, position can vary and may exchange with D₂O.
Methyl N-CH₃2.8 - 3.0dDoublet due to coupling with the amide N-H proton (³J ≈ 5 Hz).

This table is interactive. Click on the headers to sort the data. Abbreviations: br = broad, s = singlet, d = doublet, q = quartet, m = multiplet.

Based on data from N-methylbenzamide and other substituted benzamides, the carbonyl carbon is expected to appear at the most downfield position (165-170 ppm). chemicalbook.comchemicalbook.com The aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts and coupling constants determined by the attached substituents (-F, -NH₂, -C(O)NHCH₃). The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), while other ring carbons will show smaller two-, three-, or four-bond couplings. organicchemistrydata.org The N-methyl carbon will appear at the most upfield position.

Carbon TypePredicted Chemical Shift (δ, ppm)Predicted C-F CouplingNotes
Carbonyl (C=O)166 - 170Small (⁴JCF)
Aromatic C-F150 - 155Large (¹JCF ≈ 240-250 Hz)
Aromatic C-NH₂135 - 140Medium (²JCF ≈ 10-15 Hz)
Aromatic C-C=O133 - 138Small (³JCF ≈ 3-5 Hz)
Other Aromatic C-H110 - 125Medium (²JCF or ³JCF)Specific shifts depend on relative position to substituents.
Methyl (N-CH₃)26 - 28None

This table is interactive. Click on the headers to sort the data.

To unambiguously assign all signals and investigate the three-dimensional structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, which would confirm the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the aromatic carbons bonded to the substituents, by observing their correlations to nearby protons (e.g., correlation from the amide N-H to the carbonyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. It could be used to determine the preferred conformation around the amide bond by observing NOEs between the amide N-H proton and either the aromatic protons or the N-methyl protons. This provides critical information on the molecule's stereochemistry and conformational preferences in solution.

These advanced methods, while not detailed in specific literature for this exact molecule, represent the standard and necessary approach for the complete and unequivocal structural and conformational characterization of this compound. ebi.ac.uk

Mass Spectrometry for Molecular Compositional Analysis

Mass spectrometry is a powerful analytical technique utilized for measuring the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining the molecular weight and elemental composition of a compound. In the context of this compound, mass spectrometry provides definitive data on its molecular mass and can elucidate its chemical formula with high accuracy.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of a molecule with exceptional precision. This high accuracy allows for the determination of a compound's elemental formula, as it can differentiate between molecules that have the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C₈H₉FN₂O, HRMS can confirm this composition by providing an exact mass measurement that is unique to this specific combination of atoms. biosynth.comuni.lu The monoisotopic mass, which is the mass of an ion for a molecule containing the most abundant isotopes, is a critical value determined by HRMS. uni.lu The calculated monoisotopic mass for a compound with this formula is 168.06989 Da. uni.lu This level of precision is crucial for distinguishing it from other potential isobaric compounds.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₈H₉FN₂O biosynth.comuni.lu
Molecular Weight 168.17 g/mol biosynth.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. It allows for the transfer of ions from a solution into the gas phase for analysis by the mass spectrometer with minimal fragmentation. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

In ESI-MS analysis, the compound typically forms adducts with protons ([M+H]⁺), sodium ions ([M+Na]⁺), or other cations present in the solvent. uni.lu In negative ion mode, it can be observed as the deprotonated molecule ([M-H]⁻). uni.lu The analysis of these adducts provides the molecular weight information. Tandem mass spectrometry (ESI-MS/MS) can be employed for further structural characterization. nih.govnih.gov In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the resulting product ions are analyzed to provide insights into the molecule's structure. nih.gov While specific experimental ESI-MS/MS data for this compound is not widely published, predicted collision cross section (CCS) values for various adducts are available. uni.lu CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry.

Table 2: Predicted ESI-MS Adducts and Collision Cross Section (CCS) for this compound Data predicted using CCSbase. uni.lu

Adduct Mass-to-Charge Ratio (m/z) Predicted CCS (Ų)
[M+H]⁺ 169.07717 132.6
[M+Na]⁺ 191.05911 140.8
[M-H]⁻ 167.06261 135.2
[M+K]⁺ 207.03305 138.6

Computational and Theoretical Chemistry Studies

Quantum Chemical Descriptors and Bonding Analysis

Harmonic Oscillator Model of Aromaticity (HOMA) Index Determination

The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative measure of aromaticity based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. The HOMA index is calculated from the geometry of the molecule, typically optimized using density functional theory (DFT) methods. An index value of 1 indicates a fully aromatic system, while values less than 1 signify a deviation from aromaticity.

For aromatic systems like benzamides, substituents and intramolecular interactions can influence the electron distribution within the phenyl ring, affecting its aromatic character. The formation of an intramolecular hydrogen bond, for instance, can lead to electron density shifts that alter the bond lengths of the ring.

In a computational study of the analogous compound 3-amino-4-methoxy benzamide (B126), the HOMA index was calculated to investigate the impact of intramolecular hydrogen bonding on the aromatic ring. ias.ac.in The analysis yielded a HOMA index of 0.98115 , indicating that the phenyl ring retains a high degree of aromatic character despite the presence of substituents and internal hydrogen bonding. ias.ac.in This value is derived from the calculated geometric parameters (GEO) and energetic parameters (EN), which quantify the deviation of bond lengths and bond energies, respectively. A similar analysis for 3-amino-4-fluoro-N-methylbenzamide would be expected to show a high HOMA value, though the precise number would depend on the specific influence of the fluorine atom on the ring's geometry.

Table 1: HOMA Index Parameters for the Analogous Compound 3-amino-4-methoxy benzamide ias.ac.in

ParameterDescriptionCalculated Value
GEO Geometric contribution (bond length deviation)0.01241
EN Energetic contribution (bond energy deviation)0.00644
HOMA Harmonic Oscillator Model of Aromaticity Index0.98115

Intramolecular Interactions and Stability Predictions

The three-dimensional structure and relative stability of different conformers of this compound are largely determined by intramolecular interactions. These non-covalent interactions, particularly hydrogen bonds, play a critical role in defining the molecule's preferred shape.

Intramolecular hydrogen bonds can form between the hydrogen atoms of the amino (-NH2) or N-methylamide (-CONHCH3) groups (donors) and the nearby electronegative fluorine or carbonyl oxygen atoms (acceptors). The presence of a fluorine atom ortho to the amino group creates a favorable geometry for the formation of an N-H···F hydrogen bond. Similarly, an N-H···O=C hydrogen bond can exist between the amino group and the carbonyl oxygen of the amide side chain.

DFT calculations are employed to identify and quantify these interactions. Evidence for hydrogen bonding is found in:

Geometric Parameters: A short distance between the hydrogen donor and the acceptor atom (significantly less than the sum of their van der Waals radii).

Vibrational Frequencies: A red shift (lowering) of the N-H stretching frequency in the calculated infrared spectrum indicates a weakening of the N-H bond due to its participation in a hydrogen bond.

Studies on other fluorinated benzamides and related structures have confirmed the capacity of organically bound fluorine to act as a hydrogen bond acceptor. nih.gov The N-H···F interaction is a key feature influencing the conformational preference of such molecules. nih.gov In the analogous 3-amino-4-methoxy benzamide, a weak intramolecular hydrogen bond was identified between the amino group and the oxygen of the methoxy (B1213986) group. ias.ac.in For this compound, a similar N-H···F bond is anticipated, which would stabilize a planar conformation of the molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms-In-Molecule (AIM) theory, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. wikipedia.orgwiley-vch.de According to AIM theory, the presence of a bond path and a (3, -1) bond critical point (BCP) between two atoms is a necessary and sufficient condition for a bonding interaction. researchgate.netresearchgate.net

For intramolecular hydrogen bonds, AIM analysis allows for their definitive identification and the quantification of their strength. Key topological parameters at the BCP include:

Electron Density (ρ(r)) : Its value correlates with the bond strength.

Laplacian of the Electron Density (∇²ρ(r)) : A positive value is characteristic of closed-shell interactions, which include hydrogen bonds, ionic bonds, and van der Waals interactions.

Total Electron Energy Density (H(r)) : A negative value for H(r) at the BCP indicates a significant degree of covalent character in the interaction.

In the computational analysis of 3-amino-4-methoxy benzamide, AIM theory was used to confirm the N-H···O intramolecular hydrogen bond. ias.ac.in A BCP was located between the amino hydrogen and the methoxy oxygen, and the topological parameters were calculated to characterize the interaction's nature and estimate its energy. A similar topological analysis for this compound would be expected to reveal a BCP between the amino hydrogen and the fluorine atom, providing quantitative proof of the N-H···F hydrogen bond.

Table 2: Illustrative AIM Topological Parameters for an Intramolecular Hydrogen Bond (Based on 3-amino-4-methoxy benzamide analogue) ias.ac.in

ParameterSymbolTypical Value for H-BondSignificance
Electron Density at BCPρ(r)Small positive valueIndicates strength of interaction
Laplacian of Electron Density∇²ρ(r)Positive valueCharacterizes a closed-shell interaction
Potential Electron DensityV(r)Negative valueStabilizing potential energy contribution
Kinetic Electron DensityG(r)Positive valueDestabilizing kinetic energy contribution
Total Electron Energy DensityH(r)Small positive or negative valueIndicates degree of covalent character

A molecule like this compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds (e.g., the C-C bond connecting the amide group to the ring, and the C-N bond of the amide). The conformational energy landscape is a map of the molecule's potential energy as a function of these rotational angles. nih.gov

This landscape reveals the most stable, low-energy conformations (energy minima) and the energy barriers that must be overcome for the molecule to transition between them. nih.gov Computational methods, such as relaxed potential energy surface (PES) scans, are used to generate this landscape. By systematically rotating specific dihedral angles and calculating the energy at each step, a profile of the molecule's energetic preferences is built.

The landscape for this compound would likely show that planar or near-planar conformations are the most stable due to the stabilizing effects of π-electron delocalization across the benzene (B151609) ring and the amide group, as well as the formation of the intramolecular N-H···F hydrogen bond. Conformations where the amide group is twisted significantly out of the plane of the ring would be higher in energy due to the disruption of this conjugation and the loss of the hydrogen bond. Understanding this landscape is crucial for predicting the molecule's dominant structure in different environments. nih.gov

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Enzyme Inhibition Studies

Currently, publicly available scientific literature lacks specific studies detailing the enzyme inhibition mechanisms of 3-amino-4-fluoro-N-methylbenzamide. While research exists on the enzyme inhibition properties of other fluorinated compounds and benzamide (B126) derivatives, direct experimental data on how this compound interacts with and inhibits specific enzymes is not available. Therefore, a detailed analysis of its potential competitive inhibition mechanisms or its role in substrate mimicry cannot be provided at this time.

Competitive Inhibition Mechanisms

There is no specific information available in the reviewed scientific literature to definitively characterize the competitive inhibition mechanisms of this compound.

Substrate Mimicry and Binding Site Interactions

Detailed studies on how this compound may act as a substrate mimic to interact with enzyme binding sites have not been published. The concept of substrate mimicry involves a compound structurally resembling the natural substrate of an enzyme, thereby competing for binding to the active site. nih.govstanford.edu However, without experimental evidence for this compound, any discussion of its potential for substrate mimicry would be speculative.

Protein-Ligand Interaction Dynamics

Specific data from protein-ligand interaction studies involving this compound are not present in the current body of scientific literature. Understanding these interactions is crucial for elucidating the compound's mechanism of action at a molecular level.

Role of Hydrogen Bonding in Receptor Binding

While the chemical structure of this compound, with its amino and amide groups, suggests the potential for hydrogen bonding, there are no specific studies that have investigated the role of these interactions in its binding to biological receptors. The fluorine atom can also participate in hydrogen bonds, which are generally weaker than those formed by oxygen or nitrogen. nih.gov The predicted hydrogen bond donor count for the isomeric compound 4-amino-3-fluoro-N-methylbenzamide is 2, and the acceptor count is 3. nih.gov

Hydrophobic Interactions in Molecular Recognition

The impact of hydrophobic interactions on the binding of this compound to its molecular targets has not been experimentally determined. The presence of a fluoro group can contribute to hydrophobic interactions, which can be significant in the stabilization of enzyme-substrate complexes. nih.gov

Modulation of Molecular Pathways

There is no published research detailing the effects of this compound on specific molecular pathways. Studies on other compounds, such as certain benzamide derivatives, have shown modulation of pathways like those involving PARP10, which plays a role in processes like stress response and signal transduction. nih.gov However, similar investigations have not been reported for this compound.

Due to the absence of publicly available scientific literature detailing the specific biological interactions of the chemical compound "this compound" with androgen receptors, mGluR1, or its effect on histone deacetylase activity, it is not possible to generate the requested article. Extensive searches have not yielded any relevant research findings, data tables, or mechanistic studies that would be required to produce an accurate and informative article on the specified topics.

Therefore, the generation of the article focusing on the "" of this compound cannot be fulfilled at this time. Further scientific investigation and publication of findings related to this specific compound are necessary before a comprehensive and factual article can be written.

Applications As Chemical Intermediates and Building Blocks

Role in Pharmaceutical Synthesis

The utility of 3-amino-4-fluoro-N-methylbenzamide in pharmaceutical synthesis is well-documented, primarily as a precursor for drug candidates and as a foundational structure for novel bioactive molecules.

Precursors for Drug Candidates (e.g., Antiandrogen Compounds like Enzalutamide)

A significant application of this compound is its role as a key intermediate in the synthesis of the antiandrogen drug enzalutamide (B1683756). chemicalbook.comcancerquest.orgnih.gov Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. cancerquest.orgnih.govepo.org The synthesis of enzalutamide often involves the reaction of this compound with other chemical entities to construct the final drug molecule. google.com

Several synthetic routes to enzalutamide have been described, highlighting the importance of this intermediate. For instance, one patented method involves the reaction of N-methyl-4-bromo-2-fluorobenzamide with 2-amino-2-methylpropanoic acid, followed by further steps to yield enzalutamide. google.com Another approach starts with 4-amino-2-trifluoromethyl benzonitrile (B105546) and involves a multi-step process to arrive at the final product. google.com The purity and yield of enzalutamide are critical, and various processes have been developed to optimize these parameters, often with this compound or its derivatives as a central component. epo.org

Table 1: Selected Synthesis Methods for Enzalutamide

Starting MaterialKey Reaction StepsReference
4-bromo-2-fluoro-N-methylbenzamide and 2-amino-2-methylpropanoic acidSubstitution, esterification, cyclization google.com
4-amino-2-trifluoromethyl benzonitrileMulti-step substitution reactions google.com
2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methyl propanoic acidReaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile chemicalbook.com

Scaffold for Novel Benzamide-Based Bioactive Molecules

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, and this compound provides a valuable starting point for the development of new bioactive molecules. The presence of amino and fluoro groups on the phenyl ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships. nih.govnih.gov

Research has shown that fluorinated benzamide derivatives can exhibit increased binding affinity to biological targets. nih.gov The introduction of fluorine can influence key properties in drug design. nih.gov The this compound scaffold can be modified to create a variety of derivatives with potential therapeutic applications. For example, it can serve as a lead compound for developing new therapeutic agents. nih.gov

Utility in Agrochemical Development

Beyond pharmaceuticals, this compound and related compounds have applications in the agrochemical industry as intermediates for herbicides and components for pesticides.

Intermediates for Herbicides

The chemical structure of this compound is relevant to the synthesis of certain herbicides. For instance, the intermediate 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide is a precursor for the herbicide saflufenacil. researchgate.net This highlights the potential of fluorinated aminobenzamides as building blocks in the development of new and effective weed control agents.

Components for Pesticides

The core structure of this compound can also be incorporated into molecules with pesticidal properties. While specific examples directly utilizing this exact compound are less common in readily available literature, the broader class of aminobenzamides has been explored for such applications. The functional groups present offer handles for chemical elaboration to tune the biological activity against various pests.

Advanced Chemical Synthesis Applications

The reactivity of the amino and fluoro groups, combined with the N-methylbenzamide moiety, makes this compound a useful building block in more advanced chemical synthesis. It can be employed in the construction of complex organic molecules and materials where precise control over substitution patterns is required. The development of continuous-flow synthesis methods for related amino-containing compounds demonstrates the ongoing innovation in the production and application of such intermediates. rsc.org

A Detailed Examination of the Chemical Intermediate: this compound

The chemical compound this compound is a fluorinated aromatic amide. Its structure, incorporating an aminobenzamide core, positions it as a potentially valuable building block in synthetic organic chemistry. This article explores the known applications of this compound as a chemical intermediate, focusing on specific synthetic pathways as outlined.

The fundamental properties of this compound are summarized in the table below, based on available chemical data.

PropertyValue
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
IUPAC Name This compound
CAS Number 639858-50-7
Canonical SMILES CNC(=O)C1=CC(=C(C=C1)F)N
InChI Key QHANKIGJOCDPNG-UHFFFAOYSA-N
Appearance Solid
Purity Min. 95%
(Data sourced from publicly available chemical databases)

This compound is recognized as a versatile small molecule scaffold and a chemical building block. cymitquimica.com Its utility stems from the presence of multiple reactive sites: an amino group, a fluorine atom, and an N-methylamide group attached to a benzene (B151609) ring. These features allow it to serve as a starting material for the synthesis of more complex molecules. A documented application shows its use as an intermediate in the synthesis of substituted 6-azabenzimidazole compounds, which have been investigated as HPK1 (hematopoietic progenitor kinase 1) inhibitors. google.com In this synthesis, the amino group of this compound is a key site for further chemical transformations. google.com

Alpha-aminophosphonates are a class of organophosphorus compounds that are phosphorus analogues of natural α-amino acids. They are of significant interest due to their wide range of biological activities. The synthesis of these compounds is a key area of research in medicinal and organic chemistry.

Based on a review of available scientific literature and patent databases, there is currently no specific documented evidence of this compound being utilized as a direct intermediate in the synthesis of alpha-aminophosphonates. Research in this field typically involves the reaction of an amine, an aldehyde or ketone, and a phosphite (B83602) source (e.g., dialkyl phosphite) in what is known as the Kabachnik-Fields reaction. While this compound contains a primary amine group requisite for this reaction, its specific application for this purpose has not been reported in the searched sources.

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of new compounds. In radiopharmaceutical development, a suitable scaffold is crucial for carrying a radionuclide to a specific biological target for imaging or therapeutic purposes. Fluorinated benzamide derivatives are a class of structures explored for these applications, in part because the fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 ([¹⁸F]) for use in Positron Emission Tomography (PET).

Despite the presence of a fluorine atom and a benzamide core, which are features common in some radiopharmaceutical precursors, a thorough search of scientific and patent literature did not yield any specific instances of this compound being developed or used as a scaffold for radiopharmaceuticals. The exploration of structurally similar isomers for such purposes suggests the potential of this class of compounds, but direct application of this specific molecule remains undocumented in the reviewed sources.

Future Research Directions and Translational Perspectives

Development of Structure-Activity Relationships for Targeted Applications

A critical step in harnessing the potential of 3-amino-4-fluoro-N-methylbenzamide is the systematic development of Structure-Activity Relationships (SAR). SAR studies are fundamental to understanding how the specific chemical structure of a molecule correlates with its biological activity, guiding the rational design of more potent and selective derivatives. mdpi.com For this compound, this would involve synthesizing a library of analogues by modifying its key structural features: the amino group, the fluorine atom, and the N-methylamide moiety.

For instance, altering the position of the fluorine and amino groups on the benzene (B151609) ring could significantly impact the molecule's interaction with biological targets. Research on other substituted benzamides has shown that even minor changes, such as the position of a substituent on the benzene ring, can dramatically alter fungicidal or insecticidal activity. nih.gov Similarly, substituting the N-methyl group with larger alkyl or aryl groups could influence the compound's solubility, metabolic stability, and binding affinity.

A systematic SAR study would involve:

Synthesis of Analogues: Creating derivatives by altering substituents on the aromatic ring and the amide nitrogen.

Biological Screening: Testing these new compounds against a panel of biological targets to identify "hits."

Data Analysis: Correlating the structural changes with the observed biological activity to build a predictive SAR model.

This approach has been successfully applied to other benzamide-based scaffolds, such as 3-amino-4-hydroxy-benzenesulfonamide, to develop compounds with specific therapeutic properties. mdpi.com

Integration of In Silico and Experimental Approaches for Compound Optimization

To accelerate the discovery process and reduce costs, modern drug development integrates computational (in silico) methods with traditional experimental work. nih.gov For this compound, a combined approach would be highly beneficial for optimizing its properties for specific applications.

In Silico Modeling: Computational tools can predict the compound's physicochemical properties, potential biological targets, and binding modes. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can screen virtual libraries of derivatives to prioritize which compounds to synthesize. nih.gov For example, 3D-QSAR studies on other benzamide (B126) derivatives have successfully helped in identifying potent glucokinase activators for the treatment of diabetes. nih.gov

Experimental Validation: The most promising candidates identified through in silico screening would then be synthesized and tested in the laboratory to validate the computational predictions. This iterative cycle of prediction and validation allows for rapid optimization of the lead compound. Previous work on 4-methylbenzamide (B193301) derivatives has demonstrated the power of this integrated strategy in identifying potential protein kinase inhibitors for cancer therapy. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₉FN₂O uni.lu
Monoisotopic Mass 168.06989 Da uni.lu
XlogP (predicted) 0.7 uni.lu

This interactive table provides key predicted properties for the compound.

Exploration of Novel Reactivity and Synthetic Transformations

Expanding the synthetic toolbox for modifying this compound is crucial for creating diverse and novel analogues. Research into new chemical reactions and transformations can unlock previously inaccessible chemical space. For example, modern catalytic methods could be employed to functionalize the aromatic ring or the amide group in innovative ways. Rhodium(III)-catalyzed intramolecular annulation has been used with other benzamides to create complex heterocyclic structures like azepinones, which are present in various bioactive natural products. science.gov

Furthermore, the amino group on the benzamide ring provides a versatile handle for a variety of chemical modifications. It can be transformed into other functional groups or used as an anchor point for building more complex molecules, as demonstrated in the synthesis of N-benzylidene derivatives from related amino-chromenopyrimidines. mdpi.com Exploring these novel synthetic routes could lead to the discovery of derivatives with unique properties and applications.

Expansion of Biological Target Spectrum for Benzamide Derivatives

The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. researchgate.net Benzamide derivatives have shown promise as:

Anticancer agents researchgate.net

Anti-inflammatory compounds researchgate.net

Antimicrobial and antifungal agents researchgate.net

Glucokinase activators for diabetes nih.gov

Psychiatric medications researchgate.net

Given this precedent, it is highly probable that this compound and its derivatives could interact with a broad spectrum of biological targets. Future research should involve screening the compound against diverse target classes, including enzymes like c-Met kinase and cyclooxygenase-2 (COX-2), which are significant in tumor progression, as well as various receptors and ion channels. researchgate.net This broad-based screening approach maximizes the chances of discovering novel therapeutic applications for this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-4-fluoro-N-methylbenzamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functional group modifications on the benzamide scaffold. Key steps include:

  • Fluorination : Introducing fluorine at the 4-position via electrophilic aromatic substitution or halogen exchange reactions.
  • Amine protection : Using tert-butoxycarbonyl (Boc) or benzyl groups to protect the 3-amino group during subsequent reactions.
  • Methylation : N-Methylation of the benzamide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
  • Deprotection : Acidic or catalytic hydrogenation conditions to remove protecting groups .
    • Safety Considerations : Conduct hazard assessments for reagents (e.g., methylating agents, fluorinating agents) and monitor for mutagenic byproducts using Ames testing protocols .

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm substituent positions and electronic environments. For example, fluorine deshields adjacent protons, causing distinct splitting patterns.
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the benzamide core and fluorine’s steric effects.
  • Mass Spectrometry : High-resolution MS validates molecular formula and fragmentation pathways .

Q. What are the key physicochemical properties influencing reactivity?

  • Lipophilicity : The fluorine atom increases hydrophobicity (logP ~1.8), enhancing membrane permeability.
  • Acid-Base Behavior : The 3-amino group (pKa ~4.5) and N-methylamide (pKa ~-1) dictate solubility in aqueous vs. organic phases.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, critical for storage and reaction planning .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for this compound derivatives?

  • Case Study : Ames II testing on analogous anomeric amides showed lower mutagenicity compared to benzyl chloride, but batch variability was observed.
  • Resolution Strategies :

  • Purification : Use preparative HPLC to remove trace mutagenic impurities (e.g., nitroso byproducts).
  • Structure-Activity Relationship (SAR) : Modify the 3-amino group to tertiary amines, reducing electrophilic potential.
  • In Silico Modeling : Apply tools like Derek Nexus to predict toxicity hotspots .

Q. What experimental design considerations are critical for studying enzyme inhibition by this compound?

  • Kinetic Assays :

  • Use fluorescence polarization to measure binding affinity (Kd) to target enzymes (e.g., kinases).
  • Optimize buffer pH (7.4) and ionic strength to mimic physiological conditions.
    • Control Experiments :
  • Include a positive control (e.g., staurosporine for kinase inhibition) and negative control (DMSO vehicle).
  • Validate selectivity via counter-screening against related enzymes .

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

  • Modification Examples :

  • Fluorine Replacement : Substituting 4-fluoro with trifluoromethyl improves metabolic stability but reduces solubility.
  • N-Methylation : Enhances blood-brain barrier penetration but may decrease target binding affinity.
    • In Vivo Testing :
  • Pharmacokinetic parameters (Cmax, t½) in rodent models show dose-dependent absorption and hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.